2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid
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Overview
Description
2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid is a fluorinated organic compound that features an imidazole ring substituted with a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridines with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetates, while substitution reactions can produce a variety of imidazole derivatives with different functional groups.
Scientific Research Applications
2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroacetic acid moiety can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Difluoro(1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy)acetic acid
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Uniqueness
2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its difluoroacetic acid moiety enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10F2N2O2 |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-propan-2-ylimidazol-2-yl)acetic acid |
InChI |
InChI=1S/C8H10F2N2O2/c1-5(2)12-4-3-11-6(12)8(9,10)7(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
QCZVZWVUPFOPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C(C(=O)O)(F)F |
Origin of Product |
United States |
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